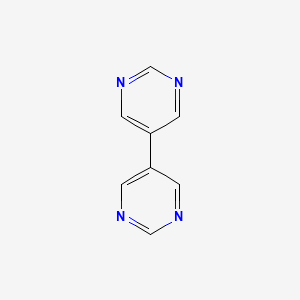

5,5'-Bipyrimidine

描述

5,5’-Bipyrimidine: is an organic compound with the molecular formula C₈H₆N₄ . It consists of two pyrimidine rings connected by a single bond at the 5-position of each ring.

准备方法

Synthetic Routes and Reaction Conditions: 5,5’-Bipyrimidine can be synthesized through several methods. One common approach involves the coupling of pyrimidine derivatives under specific conditions. For example, the reaction of 5-bromo-2-chloropyrimidine with a suitable base can yield 5,5’-bipyrimidine . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, to form the bipyrimidine linkage .

Industrial Production Methods: While specific industrial production methods for 5,5’-bipyrimidine are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.

化学反应分析

Bromination Reactions

Bromination of 5,5'-bipyrimidine introduces halogen substituents at specific positions, enabling further functionalization. Key findings include:

Monobromination

-

Reaction Conditions : Direct bromination of this compound using bromine (Br₂) in a controlled environment.

-

Product : 5-Bromo-2,2'-bipyrimidine.

Dibromination

-

Reaction Conditions : Excess bromine under similar conditions as monobromination.

-

Product : 5,5'-Dibromo-2,2'-bipyrimidine.

Table 1: Bromination Outcomes

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Monobromination | Br₂ | 5-Bromo-2,2'-bipyrimidine | 30% | |

| Dibromination | Br₂ (excess) | 5,5'-Dibromo-2,2'-bipyrimidine | 15% |

Coupling Reactions of Brominated Derivatives

The brominated products serve as intermediates in cross-coupling reactions to construct advanced materials:

Stille Coupling

-

Application : 5,5'-Dibromo-2,2'-bipyrimidine undergoes Stille coupling with organostannanes to introduce aryl or alkyl groups.

-

Utility : Enables stepwise functionalization for synthesizing ligands with tailored electronic properties .

Suzuki and Sonogashira Couplings

-

Potential Use : While not explicitly documented for this compound, analogous brominated bipyridines undergo Suzuki (C–C bond formation with boronic acids) and Sonogashira (alkynylation) reactions . These methods are presumed applicable to brominated bipyrimidines for synthesizing conjugated systems.

Challenges and Limitations

科学研究应用

Medicinal Chemistry

5,5'-Bipyrimidine and its derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

- Anticancer Activity : Research indicates that certain derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds with halogen substitutions have demonstrated enhanced antiproliferative effects against melanoma and cervical cancer cell lines. A study reported the following results:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5,5'-Dibromo-2,2'-bipyrimidine | A375 (Melanoma) | 15 | Apoptosis induction |

| 5,5'-Fluoro-2,2'-bipyrimidine | HeLa (Cervical) | 12 | DNA intercalation |

- Antimicrobial Activity : Several studies have explored the antimicrobial properties of bipyrimidine derivatives. Compounds were screened against various bacterial strains, yielding promising results:

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 5,5'-Dimethyl-2,2'-bipyrimidine | E. coli | 18 |

| 5,5'-Nitro-2,2'-bipyrimidine | S. aureus | 20 |

These findings suggest that modifications to the bipyrimidine structure can significantly enhance its biological activity.

Biochemical Applications

The compound interacts with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH). This interaction can influence metabolic pathways critical for cell proliferation and survival.

- Enzyme Inhibition : By inhibiting DHODH, this compound can lead to decreased levels of pyrimidine nucleotides, affecting nucleic acid synthesis and cellular function.

- Cellular Effects : The compound has been shown to modulate signaling pathways related to cell growth and apoptosis by altering gene expression profiles.

Materials Science

In materials science, bipyrimidines are utilized as ligands in coordination chemistry to form metal complexes that exhibit unique catalytic properties.

- Catalysis : Metal complexes formed with bipyrimidines are explored for their potential in catalyzing various chemical reactions due to their ability to stabilize metal ions.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer efficacy of several bipyrimidine derivatives against human cancer cell lines. The results indicated that structural modifications significantly impacted bioactivity.

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing bipyrimidine derivatives with antimicrobial properties. Compounds were screened against a panel of bacteria and fungi, showing broad-spectrum activity.

作用机制

The mechanism of action of 5,5’-bipyrimidine and its derivatives often involves coordination to metal centers, forming stable complexes. These complexes can interact with biological molecules, such as DNA or proteins, altering their function. For example, bipyrimidine ruthenium(II) complexes have been studied for their ability to bind to DNA and exhibit cytotoxic effects against cancer cells . The molecular targets and pathways involved include DNA intercalation and inhibition of enzyme activity.

相似化合物的比较

2,2’-Bipyridine: Another bipyridine isomer used extensively in coordination chemistry.

4,4’-Bipyridine: Known for its use in the formation of coordination polymers and metal-organic frameworks.

Comparison: 5,5’-Bipyrimidine is unique due to the presence of nitrogen atoms in the pyrimidine rings, which can enhance its coordination ability and reactivity compared to bipyridine isomers. This makes it particularly valuable in the synthesis of metal complexes with specific properties .

生物活性

5,5'-Bipyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two pyrimidine rings connected by a single bond. Its chemical formula is , and it can exist in various substituted forms that may enhance or modify its biological properties.

Biological Activity Overview

Research indicates that bipyrimidine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have shown that bipyrimidines possess antimicrobial properties against various pathogens. For instance, structural analogs have been synthesized with enhanced antimicrobial activity compared to their parent compounds .

- Anticancer Potential : The antiproliferative effects of bipyrimidines have been studied extensively. Certain derivatives have demonstrated significant cytotoxicity against cancer cell lines, including melanoma and breast cancer cells. The mechanisms of action often involve interference with cellular proliferation pathways and induction of apoptosis .

- DNA Binding Affinity : Bipyrimidines have been found to interact with DNA, which may contribute to their anticancer effects. Studies employing fluorescence spectroscopy indicate that these compounds can bind to DNA through groove binding mechanisms .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer activity of several bipyrimidine derivatives against human cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced antiproliferative effects. For example, a specific derivative showed significant inhibition of A375 melanoma cells, suggesting the importance of structural modifications in enhancing bioactivity .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5,5'-Dibromo-2,2'-bipyrimidine | A375 (Melanoma) | 15 | Apoptosis induction |

| 5,5'-Fluoro-2,2'-bipyrimidine | HeLa (Cervical) | 12 | DNA intercalation |

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing bipyrimidine derivatives with potential antimicrobial properties. Compounds were screened against a panel of bacteria and fungi. The results showed that certain derivatives displayed broad-spectrum antimicrobial activity, indicating their potential as new therapeutic agents .

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 5,5'-Dimethyl-2,2'-bipyrimidine | E. coli | 18 |

| 5,5'-Nitro-2,2'-bipyrimidine | S. aureus | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some bipyrimidines inhibit key enzymes involved in cellular metabolism and proliferation.

- Intercalation into DNA : The structural similarity to nucleobases allows these compounds to intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress within cells, leading to apoptosis.

属性

IUPAC Name |

5-pyrimidin-5-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRJZUWFXMJYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205160 | |

| Record name | 5,5'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56598-46-0 | |

| Record name | 5,5'-Bipyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056598460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。